molecular formula C23H28N2O5S B2725971 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922049-29-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2725971
CAS No.: 922049-29-4
M. Wt: 444.55
InChI Key: JWBFAKBUGOMRBR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups have been described. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, show remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

Synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their complexes with Pd(II) and Cu(II), have shown antimicrobial activities against various pathogens. Additionally, these compounds exhibited significant inhibition of carbonic anhydrase II and I, suggesting their potential as antimicrobial and enzyme inhibitors (Alyar et al., 2018).

Anticancer Activity

A study on novel aminothiazole-paeonol derivatives has shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These findings suggest that similar compounds could be explored for their anticancer activities (Tsai et al., 2016).

Diuretic and Antihypertensive Agents

The research on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives has revealed their potential as diuretic and antihypertensive agents. These compounds were synthesized from substituted anthranilic acids derived amino quinazolines and tested for their efficacy, showing significant activity (Rahman et al., 2014).

Protein-Tyrosine Kinase (PTK) Inhibitors

A study involving the synthesis and characterization of new 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives has demonstrated their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds could effectively bind to the active pockets of the protein through intermolecular interactions, suggesting their application as PTK inhibitors (Li et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-7-10-25-19-9-8-17(13-20(19)30-14-23(4,5)22(25)26)24-31(27,28)18-11-15(2)21(29-6)16(3)12-18/h7-9,11-13,24H,1,10,14H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBFAKBUGOMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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